

2-Amino-5-hydroxybenzonitrile as a chemical intermediate

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Compound of Interest

Compound Name: 2-Amino-5-hydroxybenzonitrile

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An In-Depth Technical Guide to **2-Amino-5-hydroxybenzonitrile** as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-hydroxybenzonitrile (CAS: 116423-58-6) is a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry.^[1] Possessing amino, hydroxyl, and nitrile moieties, it serves as a highly versatile and reactive intermediate for the construction of complex molecular architectures.^[1] This guide provides a comprehensive technical overview of its chemical properties, validated synthesis and purification protocols, and critical applications, particularly as a scaffold in the development of novel therapeutic agents. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document aims to be an essential resource for professionals leveraging this intermediate in their research and development endeavors.

Core Compound Profile and Physicochemical Characteristics

2-Amino-5-hydroxybenzonitrile is a foundational building block whose utility is derived directly from its unique combination of functional groups.^[1] Understanding its fundamental properties is the first step in its effective application.

Property	Data	Source(s)
CAS Number	116423-58-6	[1][2]
Molecular Formula	C ₇ H ₆ N ₂ O	[1][2][3]
Molecular Weight	~134.14 g/mol	[1][3]
Appearance	Solid, White Powder	[3]
Purity	Typically ≥97% for research/pharma grade	[4]
PubChem CID	20157504	[2]

Table 1: Key Physicochemical Properties of **2-Amino-5-hydroxybenzonitrile**.

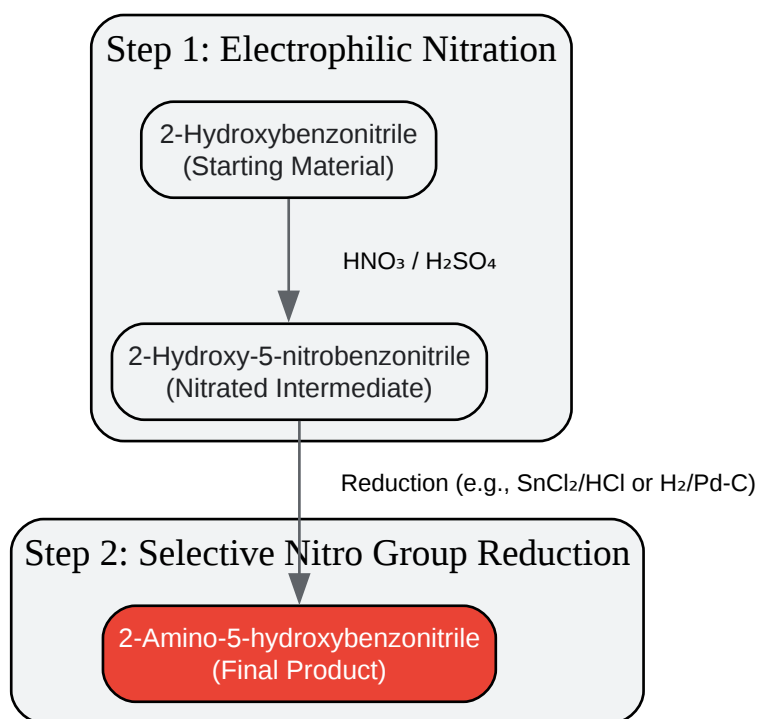
The trifunctional nature of this molecule dictates its reactivity profile. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as nucleophilic sites for further functionalization. The nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, is a key pharmacophore in many drug molecules.[5][6]

Synthesis Pathway: A Mechanistic Approach

The synthesis of **2-Amino-5-hydroxybenzonitrile** is a multi-step process that requires careful control of reaction conditions to manage the reactivity of the functional groups. A common and effective strategy involves the selective reduction of a nitro-substituted precursor, which is a cornerstone reaction in the synthesis of aromatic amines.[7][8]

Proposed Synthetic Workflow

A logical and field-proven approach begins with a readily available starting material, such as 2-hydroxybenzonitrile, and proceeds through nitration followed by a selective reduction.



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Caption: Proposed synthesis of **2-Amino-5-hydroxybenzonitrile** via nitration and reduction.

Experimental Protocol: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This protocol details the selective reduction of the nitro group, a critical transformation in the synthesis of the target compound. The use of tin(II) chloride in an acidic medium is a well-established and effective method for this purpose.[8]

Materials:

- 2-Hydroxy-5-nitrobenzonitrile
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol

- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 2-Hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.
- **Reagent Addition:** Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
- **Acidification & Reflux:** Slowly add concentrated HCl to the mixture. Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching & Neutralization:** Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO_3 until the pH is approximately 7-8. Caution: CO_2 evolution will cause foaming.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
- **Washing & Drying:** Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude **2-Amino-5-hydroxybenzonitrile**.
- **Purification:** The crude product should be further purified by column chromatography or recrystallization.^[9]

Purification and Analytical Validation

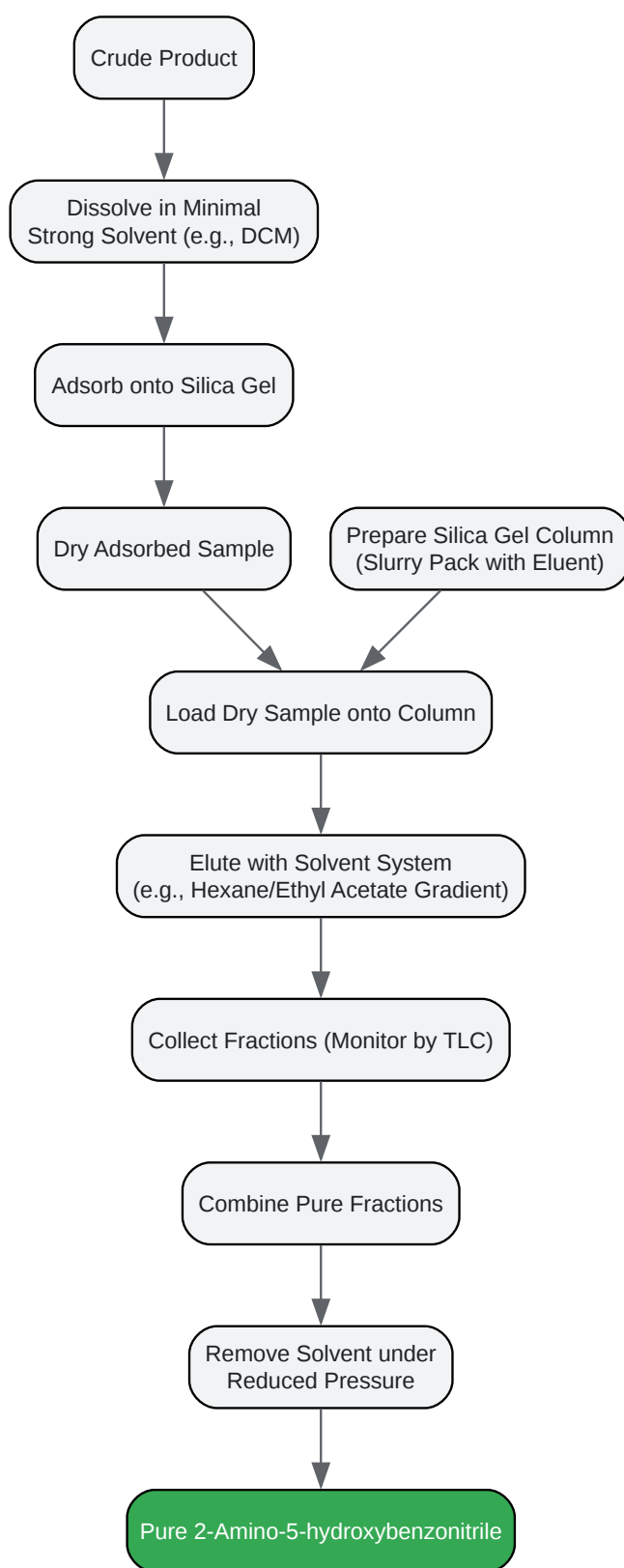
Achieving high purity (typically >97%) is critical for downstream applications, especially in pharmaceutical synthesis where impurities can derail subsequent reactions or introduce contaminants into the final active pharmaceutical ingredient (API).^[4]

Purification Challenges and Solutions

The primary challenges in purifying **2-Amino-5-hydroxybenzonitrile** stem from its functional groups:

- **Oxidation:** The aminophenol structure is susceptible to oxidation, which can lead to discoloration of the product.^{[9][10]} **Solution:** Perform purification steps quickly and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.^{[9][10]}
- **Strong Adsorption:** The polar amino and hydroxyl groups can cause the compound to bind strongly to silica gel during normal-phase chromatography, leading to poor recovery and streaking.^[9] **Solution:** Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent, or opt for reverse-phase chromatography.^[9]

Protocol: Purification by Column Chromatography



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Caption: Workflow for purification via column chromatography.

Analytical Methods for Quality Control

A combination of analytical techniques is required to confirm both the identity and purity of the final product.

Analytical Technique	Purpose	Expected Outcome	Source(s)
Thin-Layer Chromatography (TLC)	Rapid purity check and reaction monitoring.	A single spot in multiple solvent systems.	[9]
High-Performance Liquid Chromatography (HPLC)	Quantitative purity determination.	A single sharp peak, confirming >97% purity.	[9] [10]
Nuclear Magnetic Resonance (NMR)	Structural confirmation and impurity identification.	^1H and ^{13}C NMR spectra consistent with the expected structure.	[9]
Mass Spectrometry (MS)	Molecular weight confirmation.	A molecular ion peak corresponding to the compound's mass.	N/A

Table 2: Recommended Analytical Methods for Product Validation.

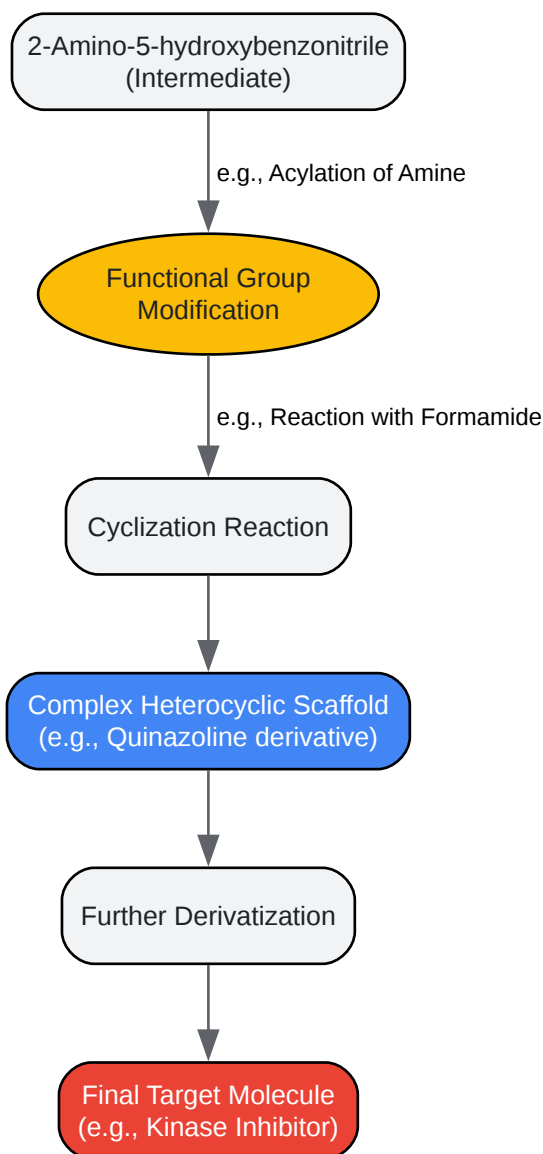
Applications in Advanced Synthesis

The true value of **2-Amino-5-hydroxybenzonitrile** lies in its role as a versatile intermediate. Its three functional groups provide distinct handles for sequential or orthogonal chemical modifications, making it a powerful scaffold in drug discovery and fine chemical synthesis.[\[1\]](#)
[\[11\]](#)

Role as a Synthetic Building Block

The compound's structure is a precursor to various heterocyclic systems that are prevalent in medicinal chemistry. For instance, the diamine functionality that can be generated from related

nitro-amino compounds is critical for forming quinazoline rings, a core structure in many kinase inhibitors like Gefitinib.[8]



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Caption: Application of the intermediate in building complex therapeutic agents.

Utility in Drug Development

Benzonitrile derivatives are established as important scaffolds in a wide range of therapeutic areas.[5]

- Kinase Inhibition: The nitrile group can form key interactions within the ATP-binding pocket of kinases, which are often dysregulated in cancer.[5]
- Antiviral Agents: Benzonitrile-containing compounds have been identified as potent inhibitors of viral entry and replication, notably against the Hepatitis C Virus (HCV).[5]
- Anticancer Activity: The overall scaffold can be elaborated to create potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5]

The presence of the hydroxyl and amino groups on the **2-Amino-5-hydroxybenzonitrile** core provides rational attachment points for introducing solubilizing groups or vectors to target specific biological sites, streamlining the structure-activity relationship (SAR) studies essential for drug development.[12]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed.

- Handling: Use in a well-ventilated area.[13] Wear suitable protective clothing, including impervious gloves and safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [13] Avoid the formation of dust and aerosols.[13]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13]
- First Aid:
 - Inhalation: Move the victim to fresh air.[13][14]
 - Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of soap and water.[13][14]
 - Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[13][14]
 - Ingestion: Rinse mouth with water and seek medical attention if feeling unwell.[13][14]

Conclusion

2-Amino-5-hydroxybenzonitrile is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its trifunctional nature provides a rich platform for synthetic exploration, allowing chemists to build complex, high-value molecules with precision and efficiency. By understanding its properties, mastering its synthesis and purification, and appreciating its synthetic potential, researchers can fully leverage this intermediate to accelerate the development of next-generation dyes, agrochemicals, and life-saving therapeutics.

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